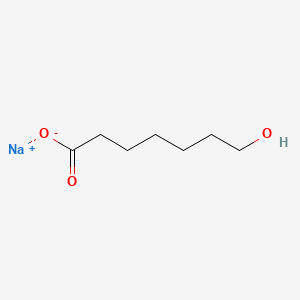

Sodium 7-hydroxyheptanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;7-hydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3.Na/c8-6-4-2-1-3-5-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNUPBZJXIFDPU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Research Applications

Chemical Synthesis Methodologies for 7-Hydroxyheptanoate and its Analogsgoogle.comnih.gov

Chemical synthesis provides versatile pathways to 7-hydroxyheptanoate and its derivatives, allowing for structural modifications and the introduction of labels for detailed study.

Hydrogenation of Furyl Acrylic Acid Derivativesgoogle.com

A key method for synthesizing 7-hydroxyheptanoic acid and its esters is through the hydrogenation of 3-(2-furyl) acrylic acid and its derivatives. google.com This process involves the reductive cleavage of the furan (B31954) ring. The reaction is typically carried out using a platinum catalyst in the presence of an acid promoter, which facilitates the 1,2-position cleavage of the furan ring to yield the desired 7-hydroxyheptanoic acid derivative. google.com

The specific solvent used in the hydrogenation process significantly influences the final product distribution. google.com For instance, when the reaction is performed in an alcohol solvent like ethanol (B145695) or methanol (B129727), the corresponding ester derivative (ethyl or methyl 7-hydroxyheptanoate) is formed. google.com If an inert solvent such as dioxane is used, the reaction mixture primarily contains 4-heptanolactone, tetrahydrofurylpropionic acid, and polyesterified 7-hydroxyheptanoic acid. google.com

Table 1: Influence of Solvent on Hydrogenation Products of 3-(2-Furyl) Acrylic Acid google.com

| Solvent | Catalyst/Promoter | Primary Product(s) |

| Alcohol (e.g., Ethanol) | Platinum / Acid | Ester derivative of 7-hydroxyheptanoic acid (e.g., Ethyl 7-hydroxyheptanoate) |

| Inert (e.g., Dioxane) | Platinum / Acid | 4-heptanolactone, Polyesterified 7-hydroxyheptanoic acid |

| Acetic Acid | Platinum / Acid | 7-acetoxyheptanoic acid |

This method is valuable as the resulting 7-hydroxyheptanoate derivatives serve as important intermediates for synthesizing other compounds. google.com

Oxidation of Heptanediol Precursorsbris.ac.ukasm.org

The oxidation of 1,7-heptanediol (B42083) is another synthetic route to obtain precursors for 7-hydroxyheptanoate. A common strategy involves the mono-protection of 1,7-heptanediol, for example, as a tetrahydropyranyl (THP) ether, which can be achieved in moderate yield. bris.ac.uk The remaining free hydroxyl group can then be oxidized using reagents like pyridinium (B92312) dichromate (PDC) or under Swern oxidation conditions to yield the corresponding aldehyde, 7-(tetrahydropyran-2-yl)oxyheptanal. bris.ac.uk This aldehyde is a precursor that can be further oxidized to the carboxylic acid. In other contexts, 1,7-heptanediol is degraded via β-oxidation by microorganisms to produce 3-hydroxybutyryl-CoA and 3-hydroxypropionyl-CoA, which are then polymerized. asm.orgnih.gov

Stereoselective and Regioselective Synthetic Approaches for Hydroxy Fatty Acidsnih.govscientific.netrsc.org

For applications requiring specific isomers, stereoselective synthetic methods are employed to produce optically active hydroxy fatty acid derivatives. nih.gov These approaches are critical when the biological activity of a compound is dependent on its specific stereochemistry.

One example is the stereoselective synthesis of enantiomers of 7-aryl-7-hydroxyheptanoic acid derivatives, which act as thromboxane (B8750289) A2 receptor antagonists. nih.gov In this process, (S)- or (R)-methyl 7-(4-fluorophenyl)-7-hydroxyheptanoate is synthesized and used in a direct ortho-alkylation of phenols under modified Mitsunobu conditions, yielding enantiomerically enriched products. nih.gov Research has shown that the (R)-enantiomers of these compounds exhibit potent biological activity, while the (S)-isomers are significantly less active. nih.gov

Other complex stereoselective syntheses have been developed for related structures, such as the chirally directed synthesis of (-)-methyl 5(S), 6(S)-oxido-7-hydroxyheptanoate, which serves as a key intermediate in the total synthesis of leukotrienes. rsc.orgacs.org Similarly, stereoselective methods like the Arndt-Eistert homologation and Wolff rearrangement have been utilized to synthesize fragments of cytotoxic cyclodepsipeptides, such as (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate. scientific.netresearchgate.net

Synthesis of Isotopically Labeled 7-Hydroxyheptanoate for Tracer Studiesresearchgate.netsymeres.com

Isotopically labeled compounds are indispensable tools in research, particularly for drug metabolism, pharmacokinetic (DMPK) studies, and for elucidating reaction mechanisms. researchgate.netsymeres.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into molecules. symeres.com

While specific literature on the isotopic labeling of Sodium 7-hydroxyheptanoate is not prevalent, the synthesis can be achieved using established methods. A common strategy involves the reduction of a precursor ketone, such as methyl 7-oxoheptanoate, using a deuterated reducing agent like sodium borodeuteride (NaBD₄). researchgate.netiu.edu This would introduce a deuterium atom at the C-7 position, yielding deuterated methyl 7-hydroxyheptanoate. This labeled compound could then be used as an internal standard in quantitative mass spectrometry-based assays or in metabolic tracing studies. researchgate.netsymeres.com The incorporation of the label can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which would show characteristic signal changes compared to the unlabeled compound. d-nb.info

Biocatalytic and Enzymatic Production Routesmdpi.comresearchgate.net

Biocatalysis offers an alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. researchgate.net Enzymes like hydratases and hydroxylases are particularly relevant for the production of hydroxy fatty acids.

Enzyme Identification and Characterization for Hydroxy Fatty Acid Synthesis (e.g., Fatty Acid Hydratases, Hydroxylases)mdpi.comresearchgate.netnih.govwikipedia.orgmdpi.com

The biological synthesis of hydroxy fatty acids has gained significant interest due to the challenges associated with chemical synthesis. researchgate.netnih.gov Two major classes of enzymes, fatty acid hydratases and cytochrome P450 hydroxylases, are instrumental in these biotransformations.

Fatty Acid Hydratases (FAHs): These enzymes catalyze the regioselective addition of a water molecule across a carbon-carbon double bond of an unsaturated fatty acid to form a hydroxy fatty acid. mdpi.comnih.govdntb.gov.ua This enzymatic route is elegant and efficient for producing specific isomers. dntb.gov.ua Research has led to the identification and characterization of numerous FAHs with varied regioselectivity and substrate scopes. researchgate.netnih.gov For instance, oleate (B1233923) hydratases can convert unsaturated fatty acids from vegetable oils into valuable hydroxy fatty acids. wur.nl Studies have demonstrated that FAHs can be classified into subtypes based on their regioselectivity (e.g., cis-Δ9, cis-Δ12), and dual-enzyme systems can be used to create di-hydroxy fatty acids. nih.gov

Table 2: Comparison of Enzyme Classes for Hydroxy Fatty Acid Synthesis mdpi.comnih.govwikipedia.orgnih.gov

| Enzyme Class | Reaction Type | Co-substrate/Cofactor | Typical Substrates | Key Feature |

| Fatty Acid Hydratase (FAH) | Hydration (addition of H₂O) | None | Unsaturated fatty acids (e.g., oleic acid, linoleic acid) | Adds a hydroxyl group at the site of a C=C double bond. mdpi.comnih.gov |

| Cytochrome P450 Hydroxylase | Mono-oxygenation (insertion of O) | O₂, NAD(P)H | Saturated and unsaturated fatty acids, steroids, xenobiotics | Can hydroxylate unactivated C-H bonds, often at the terminal (ω) position. wikipedia.orgnih.gov |

Whole-Cell Biotransformation Systems for ω-Hydroxy Fatty Acids

Whole-cell biotransformation leverages intact microbial cells as self-contained catalysts, offering a significant advantage by eliminating the need for costly enzyme purification and providing necessary cofactors in situ. Engineered microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, have been extensively developed for the production of ω-hydroxy fatty acids (ω-HFAs). frontiersin.orgnih.gov

A prominent strategy involves using the AlkBGT hydroxylation system from Pseudomonas putida GPo1, which is expressed in an engineered E. coli host. frontiersin.org This system facilitates the terminal hydroxylation of fatty acids. To enhance production, the host's native fatty acid degradation pathway (β-oxidation) is often blocked, for instance by knocking out the fadD gene, which encodes acyl-CoA synthetase. d-nb.info Furthermore, enhancing the transport of fatty acids into the cell, such as by overexpressing the fatty acid transporter FadL, can significantly boost the yield of ω-HFAs. frontiersin.org In one study, co-expression of the AlkBGT system and FadL in an E. coli strain with a disrupted β-oxidation pathway led to a production of 309 mg/L of ω-hydroxydecanoic acid from decanoic acid, achieving a molar yield of 0.86 mol/mol. frontiersin.org

Yeast, such as Saccharomyces cerevisiae, has also been engineered for whole-cell biotransformation. Recombinant S. cerevisiae expressing cytochrome P450 enzymes have been shown to convert fatty acids present in industrial wastewater into valuable products like 12-hydroxydodecanoic acid and 1,12-dodecanedioic acid, demonstrating the potential for valorizing waste streams. mdpi.com

Table 1: Examples of Whole-Cell Biotransformation Systems for ω-Hydroxy Fatty Acids

| Microorganism | Enzyme System | Substrate | Product | Key Engineering Strategy | Reference |

|---|---|---|---|---|---|

| Escherichia coli | AlkBGT (from P. putida) | Decanoic Acid | ω-Hydroxydecanoic acid | Overexpression of FadL transporter; β-oxidation block | frontiersin.org |

| Escherichia coli | CYP102A1 (from B. megaterium) | Glucose (via de novo synthesis) | Subterminal-HFAs | Knockout of fadD; Co-expression of ACCase and 'TesA | d-nb.info |

| Saccharomyces cerevisiae | CYP52A17SS | Fatty acids in coconut milk wastewater | 12-Hydroxydodecanoic acid | Galactose-inducible expression of P450 | mdpi.com |

| Escherichia coli | CYP153A-P450 BM3 reductase fusion | Dodecanoic acid methyl ester | ω-Hydroxydodecanoic acid | Co-expression of AlkL transporter; Two-phase fermentation | nih.gov |

Engineered Enzymatic Pathways for Production of Specific Hydroxy Fatty Acids

The targeted synthesis of specific hydroxy fatty acids relies on the precise engineering of enzymatic pathways. This involves identifying, isolating, and expressing genes encoding enzymes with desired regioselectivity and substrate specificity in a suitable production host. nih.gov Key enzymes in this field include cytochrome P450 monooxygenases (CYPs), and fatty acid hydratases. mdpi.com

Fatty acid hydratases offer an alternative route, catalyzing the addition of water to carbon-carbon double bonds in unsaturated fatty acids. mdpi.com By combining a hydratase with other enzymes like alcohol dehydrogenases and Baeyer-Villiger monooxygenases in a single whole-cell catalyst, multi-step cascades can be designed to produce ω-hydroxycarboxylic acids from plant oils without external cofactors. mdpi.com

Table 2: Comparison of Engineered Enzymatic Pathways for Hydroxy Fatty Acid Production

| Enzyme Class | Example Enzyme | Source Organism | Reaction Catalyzed | Key Engineering Aspect | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP102A1 | Bacillus megaterium | Subterminal hydroxylation of medium-chain fatty acids | Expression in E. coli for de novo HFA synthesis from glucose | d-nb.info |

| Cytochrome P450 | CYP52M1 | Starmerella bombicola | ω and ω-1 hydroxylation of long-chain fatty acids | Reconstitution with homologous or heterologous reductases in S. cerevisiae | acs.org |

| Cytochrome P450 | CYP153A | Marinobacter aquaeloei | ω-hydroxylation of dodecanoic acid | Fusion with P450 BM3 reductase domain to create a chimeric protein | nih.gov |

| Fatty Acid Hydratase | Oleate Hydratase | Paracoccus aminophilus | Hydration of oleic acid's double bond | Used in enzymatic cascades within a whole-cell catalyst | mdpi.com |

Microbial Fermentation and Synthetic Biology Approaches

Microbial fermentation is a cornerstone for the industrial production of bio-based chemicals. nih.gov When coupled with synthetic biology, it allows for the rational design and construction of microbial cell factories capable of producing target molecules like 7-hydroxyheptanoate from simple, renewable feedstocks. nih.gov The production of polyhydroxyalkanoates (PHAs), which are natural polyesters of hydroxy fatty acids, has been extensively studied and provides a framework for producing the monomeric units. researchgate.netresearchgate.netnih.gov Fermentation processes are typically run in bioreactors where conditions such as aeration, pH, and nutrient feed are carefully controlled to maximize biomass growth and product accumulation. mdpi.com

Metabolic Engineering of Microorganisms for Enhanced Production

Metabolic engineering is critical for optimizing microbial strains to channel metabolic flux towards the desired product, thereby enhancing yield and productivity. nrfhh.com For ω-HFA production in hosts like E. coli, several key strategies are employed:

Blocking Competing Pathways: The native β-oxidation pathway, which degrades fatty acids, is the primary competitor for HFA synthesis. Knocking out genes central to this pathway, such as fadD (acyl-CoA synthetase) or fadB and fadA (3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase), is a common and effective strategy to prevent substrate and product loss. d-nb.infonih.gov

Enhancing Precursor Supply: Increasing the intracellular pool of free fatty acids (FFAs) is essential. This can be achieved by overexpressing enzymes like acetyl-CoA carboxylase (ACCase), which commits carbon to fatty acid synthesis, and thioesterases (e.g., 'TesA), which cleave fatty acyl-ACPs to release FFAs. d-nb.info

Regulating Global Metabolism: Modifying global regulators can also redirect flux. For instance, co-expressing the fatty acid metabolism regulator fadR can boost the production of HFAs. frontiersin.org

These modifications have successfully increased HFA titers. For example, an engineered E. coli strain co-expressing a thioesterase, fadR, and a P450 monooxygenase, and supplemented with glycerol, achieved an HFA production of 144 mg/L. frontiersin.org

Table 3: Key Metabolic Engineering Targets for Enhanced HFA Production in E. coli

| Gene Target | Function of Gene Product | Engineering Strategy | Effect on HFA Production | Reference |

|---|---|---|---|---|

| fadD | Acyl-CoA Synthetase | Knockout | Prevents degradation of fatty acid substrates, increasing the precursor pool. | d-nb.info |

| fadBA | β-oxidation multienzyme complex | Knockout | Blocks the fatty acid degradation pathway, significantly increasing 3-hydroxyacyl acid accumulation. | nih.gov |

| ACCase | Acetyl-CoA Carboxylase | Overexpression | Increases the supply of malonyl-CoA for fatty acid synthesis. | d-nb.info |

| 'TesA | Leaderless Acyl-CoA Thioesterase | Overexpression | Cleaves acyl-ACPs to generate a higher pool of free fatty acids. | d-nb.info |

| fadR | Fatty Acid Metabolism Regulator | Overexpression | Boosts overall HFA production. | frontiersin.org |

Directed Evolution of Microbial Strains for Improved Yields

While rational design is powerful, directed evolution offers a complementary approach that mimics natural selection in the laboratory to optimize enzymes and metabolic pathways without detailed knowledge of their structure-function relationships. nih.gov This process involves generating genetic diversity through methods like random mutagenesis or DNA shuffling, followed by a high-throughput screening or selection process to identify variants with improved properties, such as higher catalytic activity, enhanced stability, or reduced product inhibition. nih.govnih.gov

This strategy has been successfully applied to enhance the production of various metabolites. nih.gov For enzymes involved in HFA synthesis, such as P450s or PHA synthases, directed evolution can improve their performance. For example, site-directed mutagenesis of the Aeromonas caviae PHA synthase, based on a homology model, led to a mutant enzyme that could produce a copolymer with an increased fraction of 3-hydroxyhexanoate. frontiersin.org Similarly, family shuffling of four different glucose dehydrogenase genes resulted in a highly thermostable mutant with a 415-fold increase in half-life, demonstrating the power of recombination to generate superior biocatalysts. researchgate.net Recently, growth-coupled continuous directed evolution (GCCDE) systems have been developed, which automate the mutation and selection process, enabling the rapid evolution of enzymes for desired traits. biorxiv.org

Biosynthesis of 7-Carbon Chemical Building Blocks via Engineered Pathways

The microbial production of odd-chain chemicals, including 7-carbon building blocks like 7-hydroxyheptanoate and 7-aminoheptanoate, presents unique challenges due to the lack of natural pathways in common host organisms. The development of such processes relies heavily on designing and implementing novel, non-natural biosynthetic pathways. google.comgoogle.com

Patent literature describes methods for the enzymatic synthesis of a seven-carbon chain backbone, which can then be converted to various C7 chemicals. google.com These methods often rely on CoA-dependent elongation pathways. google.com The core strategy involves creating non-naturally occurring mutant bacterial strains with specific gene disruptions to direct carbon flux away from unwanted side products and towards the desired C7 intermediates and final products. google.com For instance, engineering can focus on the interface between fatty acid synthesis and β-oxidation pathways to generate the required odd-chain acyl-CoA precursors. The subsequent functionalization, such as terminal hydroxylation by a P450 monooxygenase or amination by a transaminase, yields the final C7 product. The synthesis of the C13 alkyl chain of the natural product Nocuolin A from hexanoic acid and octanoic acid provides a precedent for the enzymatic formation of specific C-C bonds to construct unusual carbon skeletons. nih.gov

Derivatization of 7-Hydroxyheptanoate for Research Probes

The functional groups of 7-hydroxyheptanoate—a terminal hydroxyl group and a carboxylic acid—make it a valuable molecule for chemical derivatization. This allows for its conversion into research probes, linkers, or more complex molecules. A common derivative is tert-Butyl 7-hydroxyheptanoate, where the carboxylic acid is protected as a t-butyl ester. medchemexpress.commedchemexpress.com

This protection strategy serves two main purposes:

It allows the free hydroxyl group to be selectively modified or replaced with other reactive functional groups without interference from the carboxylic acid. medchemexpress.com

The t-butyl protecting group can be easily removed under mild acidic conditions to liberate the carboxylic acid for subsequent reactions, such as conjugation to amine-containing molecules. medchemexpress.commedchemexpress.com

This approach is analogous to derivatization methods used for other hydroxy acids in metabolomics, where functional groups are modified to improve detection and analysis by techniques like mass spectrometry or NMR. researchgate.netnih.gov For example, boronic acids are used to derivatize vicinal diols, adding a permanent charge that enhances ionization efficiency for mass spectrometry imaging. researchgate.net Similarly, 7-hydroxyheptanoate could be derivatized with fluorescent tags or other reporters via its hydroxyl or carboxyl group to create probes for tracking its uptake or metabolism in biological systems.

Esterification and Amidation for Functionalization

The presence of a carboxylic acid group and a hydroxyl group allows 7-hydroxyheptanoic acid to undergo esterification and amidation reactions, yielding a variety of functionalized derivatives. These reactions are fundamental for creating intermediates used in the synthesis of more complex molecules, including polymers and pharmaceuticals. smolecule.comontosight.ai

Esterification of 7-hydroxyheptanoic acid can occur at either the carboxylic acid or the hydroxyl group. Reaction with an alcohol in the presence of an acid promoter leads to the formation of a 7-hydroxyheptanoate ester. google.com For example, the hydrogenation of 3-(2-furyl) acrylic acid using a platinum catalyst in an alcohol solvent like ethanol produces ethyl 7-hydroxyheptanoate. google.com Conversely, the hydroxyl group can be acylated; for instance, reaction in acetic acid can yield 7-acetoxyheptanoic acid. google.com These ester derivatives are stable compounds that can be purified and used in subsequent synthetic steps. google.com

Amidation primarily involves the conversion of the carboxylic acid group into an amide. This is typically achieved by first converting the hydroxyl group to a more stable or reactive functional group. For example, 7-hydroxyheptanoic acid derivatives can be converted to a halo-ester, such as ethyl 7-bromoheptanoate. google.com This intermediate can then be used in reactions to form other compounds. google.com A related transformation is the conversion to an amino acid; 7-iodoheptanoic acid, derived from 7-acetoxyheptanoic acid, can be aminated with a dilute ammonia (B1221849) solution to produce 7-aminoheptanoic acid. google.com This amino acid is a valuable monomer for the production of polyamides. nih.gov

| Reaction Type | Reactant(s) | Product Example | Significance | Source |

|---|---|---|---|---|

| Esterification (of Carboxyl Group) | 7-hydroxyheptanoic acid precursor, Ethanol, Platinum catalyst | Ethyl 7-hydroxyheptanoate | Creates a stable ester derivative for further synthesis. | google.com |

| Esterification (of Hydroxyl Group) | 7-hydroxyheptanoic acid precursor, Acetic acid | 7-acetoxyheptanoic acid | Protects the hydroxyl group and creates an intermediate for further reactions. | google.com |

| Amidation (via Halogenated Intermediate) | 7-iodoheptanoic acid, Ammonia | 7-aminoheptanoic acid | Forms a bifunctional amino acid, a monomer for polyamide synthesis. | google.comnih.gov |

Chemical Modifications for Bioanalytical Applications

The modification of 7-hydroxyheptanoate is crucial for developing tools for bioanalytical and biomedical research. researchgate.net By altering its structure, researchers can synthesize probes and molecules designed to interact with biological systems, such as enzymes or cells. ontosight.airesearchgate.net

A key strategy involves converting the terminal hydroxyl group into other functionalities to create intermediates for targeted applications. The synthesis of 7-haloheptanoic acids, such as 7-bromoheptanoic acid, from 7-hydroxyheptanoic acid derivatives is a critical step. ontosight.aigoogle.com For example, ethyl 7-hydroxyheptanoate can be treated with hydrogen bromide to yield ethyl 7-bromoheptanoate. google.com Such halogenated fatty acids are investigated for their potential biological activities, including the inhibition of enzymes involved in lipid metabolism. ontosight.ai

These modified compounds can serve as building blocks for more complex bioactive molecules. ontosight.ai For instance, 7-bromoheptanoic acid is utilized as a key reagent in the synthesis of metabolites of therapeutic agents for research purposes. lookchem.com The ability to introduce functional groups like halogens, azides, or amines opens pathways to attach fluorescent labels, affinity tags, or other reporter groups, transforming the simple fatty acid backbone into a specialized probe for bioanalytical studies. The derivatization of similar hydroxy fatty acids has been employed to create molecules for studying metabolic pathways and for use as building blocks in biomedical materials. nih.govacs.org

| Modification Strategy | Intermediate Product | Potential Bioanalytical Application | Source |

|---|---|---|---|

| Halogenation (Bromination) | 7-Bromoheptanoic acid / Ethyl 7-bromoheptanoate | Synthesis of enzyme inhibitors; Building block for bioactive molecules. | ontosight.aigoogle.com |

| Halogenation (Iodination) | 7-Iodoheptanoic acid | Intermediate for amination to produce amino acids for peptide synthesis. | google.com |

| Acylation | 7-Acetoxyheptanoic acid | A stable intermediate for synthesizing other functionalized derivatives. | google.com |

Metabolic Pathways and Biochemical Transformations Involving 7 Hydroxyheptanoate

Enzymatic Systems Modulating 7-Hydroxyheptanoate Metabolism

The conversion of heptanoate (B1214049) to its downstream metabolites is orchestrated by a coordinated system of enzymes primarily located in the smooth endoplasmic reticulum and the cytosol. This multi-step process involves initial hydroxylation followed by sequential oxidation reactions.

The initial and rate-limiting step in the omega-oxidation of heptanoate is the introduction of a hydroxyl group at the terminal (omega, ω) carbon, C-7, to form 7-hydroxyheptanoate. This reaction is catalyzed by a specific group of enzymes known as Cytochrome P450 (CYP) monooxygenases, which are primarily located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org

Heptanoate + O₂ + NADPH + H⁺ → 7-Hydroxyheptanoate + H₂O + NADP⁺ wikipedia.org

This hydroxylation step transforms a relatively nonpolar fatty acid into a more polar alcohol, priming it for further oxidation. nih.gov

| CYP4 Subfamily | Preferred Substrate Chain Length | Relevance to Heptanoate Metabolism |

|---|---|---|

| CYP4B | Short-chain (C7-C10) | Primary candidate for heptanoate ω-hydroxylation. nih.govwikipedia.org |

| CYP4A | Medium-chain (C10-C16) | Metabolizes medium-chain fatty acids and may have some activity towards heptanoate. nih.govresearchgate.net |

| CYP4F | Long-chain (C16-C26) | Primarily involved in the metabolism of long-chain fatty acids and eicosanoids. nih.govnih.gov |

Following its formation in the endoplasmic reticulum, 7-hydroxyheptanoate is transported to the cytosol where it undergoes further oxidation. This process occurs in two sequential steps, catalyzed by cytosolic dehydrogenases. wikipedia.orgwikipedia.orgmedsciencegroup.com

Oxidation to Aldehyde : The first step is the oxidation of the terminal hydroxyl group of 7-hydroxyheptanoate to an aldehyde, forming 7-oxoheptanoate. This reaction is catalyzed by alcohol dehydrogenase (ADH), a broad-specificity enzyme that facilitates the interconversion of alcohols and aldehydes. wikipedia.orgwikipedia.org This step utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as an oxidizing agent, which is reduced to NADH. wikipedia.org

Oxidation to Carboxylic Acid : The second step involves the rapid oxidation of the aldehyde group of 7-oxoheptanoate to a carboxyl group. This reaction is catalyzed by aldehyde dehydrogenase (ALDH), yielding a dicarboxylic acid known as heptanedioic acid. wikipedia.orgnih.govyoutube.com This reaction is also dependent on NAD⁺ as the cofactor. clinpgx.org

The product, heptanedioic acid, can then be activated to its coenzyme A (CoA) derivative and enter the mitochondria to undergo β-oxidation, ultimately yielding shorter-chain dicarboxylic acids like succinic acid and adipic acid. wikipedia.org

| Step | Substrate | Enzyme | Product | Cofactor | Cellular Location |

|---|---|---|---|---|---|

| 1 | 7-Hydroxyheptanoate | Alcohol Dehydrogenase (ADH) | 7-Oxoheptanoate | NAD⁺ | Cytosol wikipedia.orgwikipedia.org |

| 2 | 7-Oxoheptanoate | Aldehyde Dehydrogenase (ALDH) | Heptanedioic acid | NAD⁺ | Cytosol wikipedia.orgclinpgx.org |

In addition to oxidation, the hydroxyl group of 7-hydroxyheptanoate makes it a potential substrate for phase II conjugation reactions. These reactions, catalyzed by ligases and transferases, attach endogenous polar molecules to the substrate, significantly increasing its water solubility and facilitating its excretion. While specific studies on the conjugation of 7-hydroxyheptanoate are limited, its structure is amenable to two major conjugation pathways: glucuronidation and sulfation. nih.gov

Glucuronidation : This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy donor molecule UDP-glucuronic acid (UDPGA) to the hydroxyl group of 7-hydroxyheptanoate. washington.edu This would result in the formation of 7-hydroxyheptanoate-O-glucuronide. UGT enzymes are found in various tissues, most notably the liver. nih.gov

Sulfation : This pathway involves the transfer of a sulfonate group (SO₃⁻) from a donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group. The reaction is catalyzed by sulfotransferases (SULTs). nih.gov

These conjugation pathways represent an alternative metabolic fate for 7-hydroxyheptanoate, contributing to its clearance from the body.

Regulation of 7-Hydroxyheptanoate Metabolic Fluxes

The rate of 7-hydroxyheptanoate metabolism is not static but is tightly regulated to meet the cell's metabolic needs and adapt to changing substrate levels. This regulation occurs at multiple levels, including the control of enzyme expression and the modulation of enzyme activity through substrate availability and feedback mechanisms.

The expression of the key enzymes involved in fatty acid ω-oxidation is under transcriptional control. A major class of transcription factors that regulate this pathway are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. frontiersin.orgnih.gov PPARs are nuclear receptors that, when activated by ligands such as fatty acids or drugs known as peroxisome proliferators, bind to DNA and increase the transcription of genes involved in fatty acid transport and catabolism. nih.gov

The genes for CYP4A enzymes are well-known targets of PPARα. researchgate.net Therefore, an increase in the cellular concentration of fatty acids, including heptanoate, can lead to the upregulation of CYP4A expression, thereby enhancing the rate of 7-hydroxyheptanoate production. This represents a feed-forward mechanism where the substrate induces the synthesis of its own metabolizing enzyme.

In contrast, the synthesis of fatty acids is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-1c. nih.govresearchgate.net The activities of PPARα and SREBP-1c are often reciprocal, allowing for coordinated regulation of fatty acid catabolism and synthesis.

Post-translational modifications, such as phosphorylation and acetylation, provide a more rapid mechanism for regulating enzyme activity. While the specific post-translational regulation of CYP4 family enzymes in this pathway is less characterized, it represents another potential layer of metabolic control.

The metabolic flux through the ω-oxidation pathway is highly dependent on the availability of its initial substrate, heptanoate. Heptanoate is typically derived from dietary sources, such as the therapeutic triglyceride triheptanoin (B1683035), which is hydrolyzed in the gut to release heptanoate. nih.govembopress.orgresearchgate.net Thus, the supply of heptanoate is a primary determinant of the rate of 7-hydroxyheptanoate formation.

Cellular and Molecular Interplay of 7 Hydroxyheptanoate

Interactions with Cellular Components in Research Models

The interaction of sodium 7-hydroxyheptanoate with specific cellular components is not well-documented in publicly available research. However, the activities of other medium-chain hydroxy fatty acids provide a framework for potential mechanisms.

Binding to Specific Protein Targets (e.g., Fatty Acid Receptors)

There is currently no direct scientific evidence demonstrating the binding of 7-hydroxyheptanoate to specific protein targets, including the well-characterized fatty acid receptors. The family of hydroxy-carboxylic acid (HCA) receptors, which are G protein-coupled receptors (GPCRs), are known to be activated by various hydroxy fatty acids, but a specific interaction with 7-hydroxyheptanoate has not been reported. wikipedia.orgjst.go.jpphysiology.orgfrontiersin.org

The HCA receptor family includes:

HCA1 (GPR81): Activated by lactate (B86563) (2-hydroxypropionate). physiology.orgfrontiersin.orgplos.org

HCA2 (GPR109A): Activated by the ketone body 3-hydroxybutyrate. physiology.orgfrontiersin.orgplos.org It is also activated by the intermediate-chain fatty acid heptanoic acid. wikipedia.org

HCA3 (GPR109B): Activated by the β-oxidation intermediate 3-hydroxyoctanoate. frontiersin.orgplos.org

Activation of these receptors, particularly HCA2 and HCA3, in adipocytes leads to an anti-lipolytic effect through the inhibition of adenylyl cyclase. frontiersin.org While heptanoic acid activates HCA2 (GPR109A), it is unknown if the addition of a hydroxyl group at the 7-position (omega-position) allows for binding to this or other receptors. wikipedia.org The specificity of these receptors for the position of the hydroxyl group and the chain length of the fatty acid is a critical determinant of binding and activation. plos.org

Table 1: Known Ligands for Hydroxy-Carboxylic Acid (HCA) Receptors

| Receptor | Endogenous Ligand(s) | Primary Function in Adipocytes |

| HCA1 (GPR81) | Lactate (2-hydroxypropionate) | Anti-lipolytic effect physiology.orgfrontiersin.org |

| HCA2 (GPR109A) | 3-hydroxybutyrate, Butyrate, Heptanoic Acid | Anti-lipolytic effect wikipedia.orgphysiology.orgfrontiersin.org |

| HCA3 (GPR109B) | 3-hydroxyoctanoate | Anti-lipolytic effect frontiersin.orgplos.org |

Modulation of Membrane Permeability and Transport

Specific studies detailing the effects of this compound on membrane permeability and transport are not available in the current scientific literature. In general, fatty acids can influence the properties of cell membranes, but this is highly dependent on their structure, including chain length and the presence of functional groups. For instance, certain peptides can be designed to permeabilize cell membranes under specific pH conditions, a process that relies on the protonation of residues like histidine. nih.gov Similarly, various secretory phospholipase A2 isozymes can preferentially hydrolyze the membranes of cells with increased permeability during apoptosis. nih.gov However, without direct experimental data, the impact of 7-hydroxyheptanoate on these processes remains speculative.

Influence on Intracellular Biochemical Processes

The influence of this compound on specific intracellular biochemical pathways is an area requiring further investigation. Insights can be gleaned from studies on the metabolism of related compounds.

Involvement in Energy Production and Lipid Homeostasis

While direct evidence for 7-hydroxyheptanoate is scarce, research on the metabolism of triheptanoin (B1683035), a triglyceride of heptanoic acid, has shown that its metabolic derivatives are involved in energy production. A study in patients with Huntington's disease who were fed triheptanoin found urinary excretion of various derivatives of heptanoate (B1214049) oxidation, including 6-hydroxyheptanoate . nih.gov This suggests that omega-1 hydroxylation of heptanoate occurs and that this molecule is a part of the metabolic pathway for energy production from odd-chain fatty acids.

Furthermore, a study on barley mutant lines identified 2-hydroxyheptanoate as an intermediate of lipid metabolism, with its abundance increasing in certain mutants. frontiersin.org Hydroxy fatty acids, in general, are recognized as important intermediates in lipid metabolism and signaling. ontosight.ai They can suppress the accumulation of lipids in cells, partly by inhibiting the activity of glycerol-3-phosphate dehydrogenase (GPDH). ontosight.ai The dysregulation of lipid homeostasis is linked to various cellular dysfunctions, including the accumulation of protein aggregates. nih.gov However, the specific role of 7-hydroxyheptanoate in these homeostatic mechanisms has not been elucidated.

Modulation of Cellular Signaling Pathways

There is no research specifically identifying the modulation of cellular signaling pathways by this compound. As mentioned previously, other hydroxy fatty acids exert their signaling functions through receptors like the HCA family, which are coupled to Gi-type G proteins. physiology.orgplos.org Activation of these receptors initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. frontiersin.org This mechanism is central to the anti-lipolytic effects observed in adipocytes. oncotarget.com Whether 7-hydroxyheptanoate can trigger this or other signaling pathways, such as the Akt or MAPK pathways which are central to cell proliferation and survival, is unknown. nih.gov

Impact on Gene Expression and Proteomic Profiles in Experimental Systems

The specific impact of this compound on gene expression and proteomic profiles has not been characterized in published experimental studies. A patent for producing 7-carbon monomers, including 7-hydroxyheptanoate, notes that these can be used for evaluating changes in gene expression, but does not provide specific data on the effects of the compound itself. justia.com Similarly, a commercial listing for a derivative, tert-Butyl 7-Hydroxyheptanoate, mentions "gene expression application" without further details. genprice.com

Proteomic studies in other contexts have identified changes in the levels of related molecules. For example, a proteomic analysis of barley mutants showed an altered abundance of 2-hydroxyheptanoate. frontiersin.org Comprehensive studies are needed to determine if exposure of cell or animal models to this compound results in significant changes to their transcriptome or proteome, which could reveal its biological functions and mechanisms of action.

Transcriptomic Analysis in Response to 7-Hydroxyheptanoate Exposure

Transcriptomic analysis provides a snapshot of the genes that are actively being transcribed in a cell at a given moment. Exposure to exogenous compounds like 7-hydroxyheptanoate can lead to significant alterations in gene expression profiles as the cell adapts to the new metabolic substrate or potential cellular stress.

Studies involving heptanoate (C7) and other medium-chain fatty acids (MCFAs) in various model organisms have revealed distinct patterns of gene regulation. In human fibroblasts from patients with long-chain fatty-acid oxidation disorders, treatment with heptanoate did not lead to major proteomic shifts but did influence cellular processes, suggesting an underlying transcriptomic response. mdpi.comnih.gov More direct evidence of transcriptomic changes comes from studies on the yeast Saccharomyces cerevisiae exposed to MCFAs like caproic acid (C6) and dodecanoic acid (C12). nih.gov These studies have identified a number of genes that are differentially expressed, providing insights into the cellular pathways affected. While direct transcriptomic data for 7-hydroxyheptanoate is limited, the responses to similar MCFAs offer a valuable proxy.

The general findings from these related studies indicate that cells respond to MCFA exposure by modulating genes involved in several key processes:

Metabolism: A primary response involves the upregulation of genes associated with fatty acid metabolism, including those in the β-oxidation pathway, to process the influx of the new carbon source.

Stress Response: Exposure to fatty acids can induce cellular stress, leading to the upregulation of genes involved in oxidative stress response and protein folding.

Transport: Genes encoding membrane transporters are often differentially regulated to manage the import and export of the fatty acid and its metabolites.

The table below presents a selection of genes identified as responsive to medium-chain fatty acid exposure in Saccharomyces cerevisiae, which may be indicative of the types of genes affected by 7-hydroxyheptanoate.

| Gene | Function | Putative Response to MCFA Exposure |

| PDR12 | ABC transporter involved in weak acid extrusion | Upregulation |

| TDH1 | Glyceraldehyde-3-phosphate dehydrogenase | Upregulation |

| PHO3 | Acid phosphatase | Upregulation |

| HXT7 | Hexose transporter | Downregulation |

| FAA2 | Acyl-CoA synthetase | Upregulation |

This table is generated based on data from transcriptomic analyses of Saccharomyces cerevisiae exposed to medium-chain fatty acids and is intended to be illustrative of potential gene responses. nih.govnih.gov

Proteomic Changes and Post-Translational Modifications in Model Organisms

Proteomic analysis complements transcriptomics by providing information about the actual protein content of the cell and any post-translational modifications (PTMs) that may occur. While changes in gene expression often correlate with changes in protein levels, this is not always the case, making proteomics an essential tool for understanding cellular responses.

Post-translational modifications are crucial for regulating protein function, and fatty acids and their derivatives can induce such modifications. While direct evidence for PTMs induced by 7-hydroxyheptanoate is scarce, it is known that reactive lipid species, such as those derived from the peroxidation of polyunsaturated fatty acids, can covalently modify proteins. nih.govmerckmillipore.com These modifications can include the addition of aldehyde groups to lysine, cysteine, and histidine residues, a process known as carbonylation. merckmillipore.comportlandpress.com Such modifications can alter protein structure and function, and are often associated with cellular stress responses. Given that 7-hydroxyheptanoate is a hydroxylated fatty acid, its metabolism could potentially generate reactive species capable of inducing PTMs.

The table below summarizes potential proteomic changes and post-translational modifications that could be influenced by exposure to 7-hydroxyheptanoate, based on studies of related medium-chain and hydroxy fatty acids.

| Protein/Protein Class | Potential Change/Modification | Functional Implication |

| Enzymes of β-oxidation | Increased abundance | Enhanced metabolism of fatty acids |

| Heat shock proteins | Increased abundance | Cellular stress response, protein folding |

| Peroxisomal proteins | Increased abundance | Role in fatty acid metabolism and ROS detoxification |

| Histones | Acetylation/Deacetylation changes | Regulation of gene expression |

| Various cellular proteins | Carbonylation (addition of aldehyde groups) | Altered protein function, oxidative stress marker |

This table is a synthesized representation of potential proteomic changes based on studies of medium-chain and hydroxy fatty acids and their derivatives. mdpi.comnih.govnih.gov

Advanced Analytical Methodologies for 7 Hydroxyheptanoate Research

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis.nih.govmdpi.comnih.govresearchgate.net

Mass spectrometry (MS) stands as a cornerstone in the analysis of 7-hydroxyheptanoate and its derivatives, offering high sensitivity and selectivity. nih.gov These techniques are instrumental in both identifying and quantifying the compound in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics Profiling.nih.govlcms.czgeneralmetabolics.comnih.govacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolomics, enabling the comprehensive analysis of small molecules like 7-hydroxyheptanoate within a biological matrix. nih.govnih.gov This approach combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.gov In metabolomic profiling, LC-MS/MS can be operated in both untargeted and targeted modes. lcms.czgeneralmetabolics.com Untargeted analysis aims to detect and identify all measurable metabolites in a sample, which is useful for discovery-based research. lcms.cz Targeted analysis, on the other hand, focuses on the quantification of specific, known metabolites, such as 7-hydroxyheptanoate. generalmetabolics.com

The process typically involves the separation of metabolites on a liquid chromatography column, followed by ionization, commonly using electrospray ionization (ESI), which is known for its soft ionization that keeps the molecule intact. nih.gov The resulting ions are then subjected to two stages of mass analysis. The first stage selects the precursor ion of 7-hydroxyheptanoate, and the second stage fragments this ion and analyzes the resulting product ions, providing a high degree of specificity. The choice of extraction solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and methanol, can significantly impact the range and quantity of metabolites detected. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analysis.acs.orgnih.govtandfonline.comjfda-online.com

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of 7-hydroxyheptanoate, particularly after a derivatization step. jfda-online.commedchemexpress.com Derivatization is often necessary to increase the volatility and thermal stability of the compound, making it suitable for GC analysis. jfda-online.com Common derivatization methods include silylation or acylation, which convert the hydroxyl and carboxyl groups into less polar and more volatile derivatives. jfda-online.com

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For instance, in the analysis of polyhydroxyalkanoate (PHA) monomers, which can include 7-hydroxyheptanoate, methanolysis is often performed to create methyl ester derivatives prior to GC-MS analysis. tandfonline.comresearchgate.net

Table 1: Comparison of LC-MS/MS and GC-MS for 7-Hydroxyheptanoate Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Sample State | Liquid | Gas |

| Derivatization | Not always required | Often required for volatility and stability |

| Ionization | Soft ionization (e.g., ESI) nih.gov | Hard ionization (e.g., Electron Ionization) |

| Compound Polarity | Suitable for a wide range of polarities lcms.cz | Best for volatile and semi-volatile compounds |

| Primary Application | Metabolomics profiling, quantitative analysis nih.gov | Analysis of volatile compounds, confirmation of structure |

Isotope Dilution Mass Spectrometry for Absolute Quantitation in Complex Biological Matrices.nih.govepa.gov

For the most accurate and precise quantification of 7-hydroxyheptanoate in complex biological samples, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled version of 7-hydroxyheptanoate (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.govnih.gov

Because the isotopically labeled standard is chemically identical to the endogenous analyte, it behaves in the same way during sample preparation, extraction, and chromatographic separation. nih.gov Any sample loss during these steps will affect both the analyte and the internal standard equally. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, a highly accurate and precise concentration of the analyte can be determined, independent of sample recovery or matrix effects. epa.gov This technique is particularly valuable for overcoming the challenges of quantitative analysis in variable and complex biological matrices like blood or tissue extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Fate Tracking.acs.orgmdpi.comjchps.comnd.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure of 7-hydroxyheptanoate and for tracking its metabolic transformations. mdpi.comjchps.com Unlike mass spectrometry, NMR is non-destructive and provides a wealth of information about the connectivity and spatial arrangement of atoms within a molecule. nih.gov

¹H-NMR and ¹³C-NMR for Metabolic Flux Analysis.nih.govnih.govd-nb.info

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for studying metabolic pathways involving 7-hydroxyheptanoate. nih.gov In metabolic flux analysis, stable isotopes like ¹³C are introduced into a biological system as tracers. d-nb.info As the ¹³C-labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including 7-hydroxyheptanoate.

By analyzing the ¹H and ¹³C NMR spectra of these metabolites, researchers can determine the specific positions and extent of ¹³C labeling. nih.govnih.gov ¹H NMR can detect the presence of ¹³C atoms through the observation of J-coupling between ¹H and ¹³C nuclei, which results in characteristic splitting patterns in the proton signals. nih.gov ¹³C NMR directly detects the ¹³C nuclei, providing information on their chemical environment and enrichment levels. This data on isotopomer distribution is crucial for constructing and validating metabolic models and quantifying the rates (fluxes) of different metabolic pathways. d-nb.info

2D-NMR Techniques for Conformation and Interaction Studies.acs.orgpreprints.orglibretexts.orgemory.edu

Two-dimensional (2D) NMR techniques provide even more detailed structural information by revealing correlations between different nuclei within the 7-hydroxyheptanoate molecule. preprints.orglibretexts.org These methods are essential for confirming the complete structure and studying its conformation and interactions with other molecules.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org It is used to establish the connectivity of protons in the carbon skeleton of 7-hydroxyheptanoate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of which protons are attached to which carbons. preprints.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This information is vital for determining the three-dimensional conformation of the molecule.

In a study involving the characterization of phytosteryl/-stanyl 7-hydroxyheptanoates, 2D NMR spectroscopy was used to confirm the structure of these synthesized reference compounds. acs.org

Table 2: Key NMR Signals for Sitosteryl 7-hydroxyheptanoate Fatty Acid Moiety acs.org

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| FA-1 | 173.25 | - | - |

| FA-2 | 34.6 | 2.32 | t |

| FA-3 | 25.4 | 1.66 | m |

| FA-4/5 | 28.9/28.86 | 1.39/1.31 | m |

| FA-6 | 32.55 | 1.6 | m |

Chromatographic Separations for Isolation and Purification in Research

Chromatographic techniques are indispensable for the isolation and purification of target compounds from complex mixtures in both research and industrial settings. chromatographyonline.com These methods are crucial for obtaining highly pure 7-hydroxyheptanoate for subsequent structural identification, activity testing, and the development of analytical standards. chromatographyonline.comijcpa.in

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful and versatile technique for isolating and purifying chemical compounds, including intermediates like 7-hydroxyheptanoate. ijcpa.ingilson.comnih.gov The primary goal of prep-HPLC is to obtain the maximum amount of a target compound at a desired purity level in a short amount of time. ijcpa.in This technique is particularly valuable in drug discovery and development for purifying synthetic intermediates. gilson.com

In the context of hydroxy fatty acids, HPLC utilizing silica (B1680970) gel columns is effective for both analysis and isolation, particularly for those with polar functional groups like hydroxyl moieties. aocs.org With careful method development, it is possible to separate isomers that differ only in the position of the hydroxyl group on the aliphatic chain. aocs.org For instance, a normal phase HPLC method has been developed to separate hydroxy and non-hydroxy neutral lipid classes, which is also compatible with in-line liquid scintillation detection for radiolabeled compounds. nih.gov While specific preparative HPLC methods for sodium 7-hydroxyheptanoate are not extensively detailed in the provided results, the synthesis of related compounds like ethyl 7-hydroxyheptanoate has involved purification steps that could be adapted, such as preparative HPLC with a propan-2-ol in hexane (B92381) gradient. ethz.ch

The choice of stationary and mobile phases is critical and must be scalable for larger diameter columns and higher flow rates. chromatographyonline.com Reversed-phase chromatography is a common approach where fatty acids are separated based on both chain length and degree of unsaturation. aocs.org The use of volatile buffers is advantageous as they can be easily removed from the collected fractions. chromatographyonline.com Detection methods in HPLC for fatty acids can include UV detection at low wavelengths (205-210 nm) or more sensitive methods involving derivatization to enhance UV absorption at higher wavelengths. aocs.org

Table 1: General Parameters for Preparative HPLC of Hydroxy Fatty Acids

| Parameter | Description | Example/Consideration |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | Silica Gel, C18-bonded silica (Reversed-Phase) aocs.orgresearchgate.net |

| Mobile Phase | The solvent that moves the sample through the column. | Hexane/Isopropanol/Methanol/Water gradients, Acetonitrile/Water with additives like trifluoroacetic acid chromatographyonline.comnih.gov |

| Detection | The method used to visualize the separated compounds as they elute. | UV Absorbance (205-210 nm), Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) gilson.comaocs.org |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Adjusted based on column diameter and desired separation time. nih.gov |

| Fraction Collection | The process of collecting the purified compound as it elutes. | Automated fraction collectors are used to isolate specific peaks. ijcpa.in |

This table provides a generalized overview based on common practices for similar compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and high-throughput technique well-suited for screening purposes in metabolic research, such as identifying the products of biotransformations. csic.esup.ac.za In the context of producing ω-hydroxy fatty acids, TLC can be used to analyze lipid extracts from engineered microorganisms to identify the presence of the desired hydroxylated products. frontiersin.org

The process involves spotting a lipid extract onto a silica gel plate and developing it with a specific solvent system. frontiersin.orgacs.org The separated lipids are then visualized, often by staining with iodine vapor or charring with a heat gun after spraying with a reagent like sulfuric acid in methanol. frontiersin.orgacs.org The migration distance of the compounds (Rf value) is compared to that of known standards to tentatively identify the products. frontiersin.org For example, in the engineering of Yarrowia lipolytica for fatty acid production, TLC was used to identify different lipid classes in the engineered strains. frontiersin.org While a specific TLC protocol for 7-hydroxyheptanoate was not found, methods for analyzing other hydroxy fatty acids and related lipids are well-established. acs.orgnih.gov These methods typically use silica gel plates and solvent systems like petroleum ether/diethyl ether/acetic acid to separate lipids based on polarity. frontiersin.org

Table 2: Example TLC System for Lipid Analysis

| Component | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 acs.orgjst.go.jp |

| Mobile Phase | The solvent or solvent mixture that moves up the plate by capillary action. | Petroleum ether/diethyl ether/acetic acid (25:25:1 v/v/v) frontiersin.org |

| Visualization | The method used to make the separated spots visible. | Iodine vapor, H₂SO₄/Methanol spray followed by heating frontiersin.orgacs.org |

This table illustrates a typical TLC system that could be adapted for screening the biotransformation to produce 7-hydroxyheptanoate.

Radiometric and Stable Isotopic Tracing Techniques in Metabolic Studies

Isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying the flux of carbon through these networks. nih.govresearchgate.net It involves introducing isotopically labeled substrates into a biological system and tracking the incorporation of the isotope into downstream metabolites. mdpi.com This approach provides dynamic information that cannot be obtained from simple quantification of metabolite levels. nih.gov

Radiometric tracing, using precursors labeled with isotopes like Carbon-14 ([14C]) or Tritium ([3H]), is a highly sensitive technique for studying metabolic pathways. researchgate.net For instance, [14C]-labeled substrates are frequently used to measure the flux of carbon through metabolic networks. nih.govspringernature.com In the study of fatty acid metabolism, precursors like [14C]-acetate can be used to trace the de novo synthesis of fatty acids. nih.govspringernature.com

The general principle involves incubating cells or tissues with a radiolabeled precursor, such as a [14C]-labeled fatty acid or a precursor like [14C]-acetate. aacrjournals.orgontosight.ai After a specific time, the metabolites are extracted, separated (often by HPLC or TLC), and the radioactivity in each fraction is quantified using techniques like liquid scintillation counting. nih.govnih.govaacrjournals.org This allows researchers to determine the rate of synthesis, oxidation, or incorporation of the precursor into more complex lipids. aacrjournals.org For example, studies have used [14C]phosphatidylcholine to investigate the formation of hydroxy fatty acids in liver microsomes. nih.gov The release of radiolabeled products into the aqueous phase after incubation indicated the conversion of the labeled substrate into hydroxylated derivatives. nih.gov Similarly, the metabolism of [14C]arachidonic acid has been extensively studied to understand the pathways leading to various signaling molecules. ontosight.ai

Stable isotope tracing, most commonly using Carbon-13 ([13C]), offers a safe and powerful alternative to radiometric methods for studying metabolic fluxes in vivo and in vitro. mdpi.comfrontiersin.org This technique, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed tracking of labeled carbon atoms through metabolic pathways. mdpi.comresearchgate.net

In the context of fatty acid metabolism, [13C]-labeled substrates like glucose, glutamine, or acetate (B1210297) are used to determine their relative contributions to the synthesis of fatty acids such as 7-hydroxyheptanoate. researchgate.netasm.org For example, cells can be cultured in a medium containing [U-13C]glucose (where 'U' indicates uniform labeling of all carbons). d-nb.info The acetyl-CoA produced from this glucose will be labeled with [13C]. As acetyl-CoA is the building block for fatty acid synthesis, the resulting fatty acids will incorporate the [13C] label. researchgate.net The pattern and extent of this labeling, analyzed by MS, reveals the contribution of glucose to the fatty acid pool. researchgate.netnih.gov

This approach can distinguish between de novo synthesis and the uptake of fatty acids from the environment. d-nb.info For instance, by analyzing the mass isotopomer distributions in fatty acids, researchers can quantify the fraction of fatty acids that were newly synthesized during the labeling period. d-nb.info Stable isotope tracing has been used to show that fatty acid oxidation is active in various cell types and that the downstream fate of the resulting acetyl-CoA can vary depending on the cell's metabolic state. nih.govnih.gov Challenges in these experiments include ensuring that the metabolites reach an isotopic steady state, which is a key assumption for many flux analysis calculations. d-nb.info

| Typical Precursors | [14C]acetate, [14C]palmitate, [14C]glucose. springernature.comaacrjournals.org | [U-13C]glucose, [U-13C]glutamine, [1-13C]acetate. asm.orgd-nb.info |

Research Paradigms and Scientific Contributions of 7 Hydroxyheptanoate Studies

Role in Investigating Fatty Acid Metabolism Disorders in Model Systems

7-Hydroxyheptanoate is utilized in studies focusing on fatty acid oxidation (FAO) disorders, which are inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. nih.govnih.govillinois.govcontact.org.uk These disorders can lead to severe symptoms, including hypoketotic hypoglycemia, cardiomyopathy, and skeletal myopathy, particularly during periods of fasting or illness when the body relies on fat for fuel. nih.govcontact.org.uk The study of substrates like 7-hydroxyheptanoate in controlled model systems is crucial for understanding disease mechanisms and exploring potential therapeutic strategies.

Genetic engineering provides powerful tools for dissecting complex metabolic pathways. In the context of fatty acid metabolism, researchers use model organisms, from yeast to mice, with specific genes deleted (knockout) or their expression enhanced (overexpression) to uncover the function of individual enzymes and transport proteins. cyagen.complos.orgresearchgate.net

Probing Enzyme Deficiencies: In models where a gene for a specific FAO enzyme is knocked out, researchers can introduce compounds like 7-hydroxyheptanoate to determine the metabolic consequences of the deficiency. For instance, studying its metabolism in a model lacking a specific dehydrogenase can confirm the enzyme's role in processing ω-hydroxylated fatty acids.

The table below summarizes types of genetic models used to study fatty acid metabolism where a substrate like 7-hydroxyheptanoate could be instrumental.

| Model Type | Organism Example | Gene Target Example | Research Goal |

| Knockout | Mouse | Fabp5 (Fatty Acid Binding Protein 5) | To understand the protein's role in fatty acid transport and its impact on diseases like cancer and asthma. cyagen.com |

| Knockout | Yeast (S. cerevisiae) | FOX3 (Peroxisomal 3-ketoacyl-CoA thiolase) | To analyze the flow of metabolites through the β-oxidation cycle by observing the accumulation of intermediates. researchgate.net |

| Deletion Mutant | Yeast (S. pombe) | cbf11Δ | To link fatty acid synthesis pathways to the regulation of stress-response gene expression. plos.org |

| Overexpression | Thyroid Cancer Cells | LPL, FATP2, CPT1A | To demonstrate that enhanced fatty acid metabolism promotes cancer cell migration. frontiersin.org |

Dietary intervention studies are designed to perturb the body's metabolic equilibrium to understand how it adapts and to identify points of failure in metabolic diseases. nih.govnih.govmdpi.com In these models, specific dietary components are controlled, and their metabolic effects are monitored.

The introduction of specific fatty acids or their derivatives, such as 7-hydroxyheptanoate, serves as a precise metabolic probe in these studies. By tracing the journey of this seven-carbon molecule through various pathways, researchers can gain insights into:

Omega-Oxidation Pathway: Investigate the capacity and regulation of the ω-oxidation pathway, an alternative to β-oxidation that begins at the methyl end of the fatty acid. 7-hydroxyheptanoate is a natural intermediate in the ω-oxidation of heptanoic acid.

Anaplerotic Effects: Study how the breakdown of odd-chain fatty acids can replenish intermediates of the citric acid cycle (anaplerosis), a process that is vital for cellular energy and biosynthesis.

Contributions to Understanding Microbial Metabolism and Biotransformations

Microorganisms exhibit vast metabolic diversity, capable of transforming a wide array of organic compounds. sci-hub.se 7-Hydroxyheptanoate and related molecules are key substrates and products in various microbial pathways, providing insight into fundamental biological processes and enabling biotechnological innovation.

The breakdown of aliphatic compounds by bacteria is a fundamental part of global carbon cycling. Studies on how microbes consume molecules like 7-hydroxyheptanoate illuminate these critical environmental processes. Research on the closely related 6-hydroxyhexanoate (B1236181) has shown that bacteria can utilize it as a sole carbon and energy source, degrading it via the adipate (B1204190) pathway following ω-oxidation. asm.org This provides a model for the likely degradation route of 7-hydroxyheptanoate, which would proceed through corresponding seven-carbon dicarboxylic acid intermediates. Understanding these pathways is crucial for applications in bioremediation, where microbes are used to clean up environmental pollutants. frontiersin.orgmdpi.com

The microbial metabolism of 7-hydroxyheptanoate is not only relevant to degradation but also to the synthesis of valuable bioproducts.

Bioremediation: Many bacteria that can degrade environmental pollutants, such as petroleum hydrocarbons, are also capable of producing biopolymers. bioline.org.brresearchgate.netmdpi.com The ability to channel carbon from a pollutant into a valuable compound like a bioplastic is a highly sought-after goal in biotechnology. For example, Pseudomonas strains isolated from oil-contaminated soils can synthesize polyhydroxyalkanoates (PHAs) using crude oil as the carbon source. bioline.org.brresearchgate.net

Biosynthesis of Polyhydroxyalkanoates (PHAs): PHAs are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials. mdpi.comnih.gov These bioplastics are a sustainable alternative to petroleum-based plastics. The properties of a PHA polymer depend on its monomer composition. mdpi.com Bacteria like Pseudomonas putida can incorporate a wide variety of monomers, including medium-chain-length (mcl) 3-hydroxyalkanoates, into the polymer chain. researchgate.net When fed substrates like 7-hydroxyheptanoate, bacteria can convert it through metabolic pathways (like β-oxidation) into intermediates such as (R)-3-hydroxyheptanoyl-CoA, which are then polymerized by the enzyme PHA synthase. This allows for the production of tailored biopolymers, such as poly(3-hydroxyheptanoate), with specific material properties. mdpi.com

The table below details examples of monomers incorporated into PHAs by microorganisms.

| Microorganism | Carbon Substrate(s) | Resulting PHA Monomers |

| Pseudomonas oleovorans | 11-cyanoundecanoic acid and nonanoic acid | 9-cyano-3-hydroxynonanoate and 7-cyano-3-hydroxyheptanoate. researchgate.net |

| Pseudomonas putida | 11-phenoxyundecanoic acid | 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate. mdpi.com |

| Pseudomonas isolates | Gachsaran crude oil | 3-hydroxyoctanoate, 3-hydroxydecanoate, 3-hydroxydodecanoate, and others. bioline.org.br |

| Aeromonas hydrophila | Various carbon sources | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). nih.gov |

Utility as a Biochemical Probe for Enzyme Characterization

The specific chemical structure of 7-hydroxyheptanoate makes it an effective tool for characterizing the activity and specificity of enzymes. europa.eu As a substrate analog, it can be used to probe the active sites of enzymes involved in fatty acid metabolism.

Determining Substrate Specificity: By testing the activity of an enzyme (e.g., a dehydrogenase or a ligase) with a series of ω-hydroxy fatty acids of varying chain lengths, including 7-hydroxyheptanoate, researchers can determine the enzyme's preferred substrate size. For example, a novel monoterpene ε-lactone hydrolase was characterized by testing its activity against a range of lactone substrates to determine its preference. nih.gov

Elucidating Reaction Mechanisms: Using modified versions of 7-hydroxyheptanoate can help elucidate an enzyme's catalytic mechanism. Its methyl ester, methyl 7-hydroxyheptanoate, has been used as a chemical intermediate in the multi-step synthesis of more complex molecules designed to probe the mechanism of action of antibiotics. nih.gov

Studying Metabolic Pathways: In bacteria, the oxidation of 6-hydroxyhexanoate was used to demonstrate a physiological role for the ω-oxidation pathway. asm.org Similarly, 7-hydroxyheptanoate can be used to study the flux and regulation of this and related pathways in various organisms.

Substrate Specificity Studies for Hydroxylases and Other Enzymes

A primary focus of research involving 7-hydroxyheptanoate is its role as a substrate for various enzymes, which helps define the functional boundaries and capabilities of these biocatalysts. Studies on substrate specificity are crucial for understanding an enzyme's physiological role and its potential for biotechnological applications. Several classes of enzymes have been identified to interact with 7-hydroxyheptanoate or its isomers.

Hydroxylases and Monooxygenases : Cytochrome P450 monooxygenases are a key class of enzymes capable of hydroxylating fatty acids. google.com While direct studies on 7-hydroxyheptanoate are limited, research on analogous compounds provides strong evidence for this interaction. For instance, monooxygenases like CYP153A have been shown to hydroxylate hexanoate (B1226103) at the terminal (omega) position to produce 6-hydroxyhexanoate. google.comasm.org This suggests that similar enzymes could act on heptanoate (B1214049) to form 7-hydroxyheptanoate.

Alcohol Dehydrogenases : Enzymes classified as alcohol dehydrogenases (EC 1.1.1) can catalyze the formation of 7-hydroxyheptanoate. google.com Specifically, they can reduce pimelic acid semialdehyde (7-oxoheptanoate) to yield 7-hydroxyheptanoate. google.com This reaction is a critical step in engineered bioconversion pathways. google.com

Polyhydroxyalkanoate (PHA) Synthases : Certain isomers of hydroxyheptanoate are substrates for PHA synthases, enzymes that produce biodegradable polyesters. Class II PHA synthases, in particular, show a preference for medium-chain-length (mcl) 3-hydroxyacyl-CoA substrates, which include 3-hydroxyheptanoyl-CoA (an isomer of 7-hydroxyheptanoate), incorporating it into mcl-PHA polymers. mdpi.com

Thioesterases : Thioesterase (TE) domains, often found as the terminal part of large polyketide synthase (PKS) enzyme complexes, are responsible for releasing the final product. Research has shown that TE domains can hydrolyze N-acetyl cysteamine (B1669678) thioesters of various acyl chains, including 3-hydroxyheptanoate. researchgate.net

| Enzyme Class | EC Number | Specific Substrate Form | Reaction Type | Source |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | e.g., EC 1.14.15.3 (alkane 1-monooxygenase) | Heptanoate | Omega-hydroxylation | google.comasm.org |

| Alcohol Dehydrogenase | e.g., EC 1.1.1.21 | Pimelic acid semialdehyde | Reduction | google.com |

| Class II PHA Synthase | EC 2.3.1.- | 3-Hydroxyheptanoyl-CoA | Polymerization | mdpi.com |

| Thioesterase (PKS) | EC 3.1.2.- | 3-Hydroxyheptanoyl-NAC thioester | Hydrolysis | researchgate.net |

Exploration of Enzyme Mechanism of Action

Understanding the mechanism by which these enzymes catalyze reactions involving 7-hydroxyheptanoate is fundamental to enzymology. Mechanistic studies reveal the precise chemical steps, active site residues, and cofactors involved in catalysis.

Flavin-Dependent Monooxygenase Mechanism : Flavin-dependent monooxygenases, which hydroxylate substrates like fatty acids, operate through a well-defined two-step catalytic cycle. nih.gov

Reductive Half-Reaction : The flavin adenine (B156593) dinucleotide (FAD) cofactor bound to the enzyme is first reduced by a nicotinamide (B372718) cofactor, typically NAD(P)H. nih.gov

Oxidative Half-Reaction : The reduced enzyme-flavin complex reacts with molecular oxygen (O₂) to form a highly reactive C(4a)-hydroperoxyflavin intermediate. nih.gov This intermediate is the potent oxidizing agent that transfers one oxygen atom to the substrate (e.g., the terminal methyl group of heptanoate), resulting in the hydroxylated product (7-hydroxyheptanoate). The second oxygen atom is reduced to form a molecule of water (H₂O). nih.gov

PHA Synthase Mechanism : The polymerization mechanism of PHA synthases involves the covalent catalysis and chain growth of polyhydroxyalkanoate polymers. Class I and II synthases are composed of a single protein type (PhaC) that forms a dimer. mdpi.comnih.gov A proposed mechanism involves an asymmetric "open-closed" dimer, where one subunit binds the incoming substrate while the other facilitates the polymerization. nih.gov The process begins when a catalytic cysteine residue in the enzyme's active site attacks the thioester bond of a hydroxyacyl-CoA substrate (like 3-hydroxyheptanoyl-CoA), forming a covalent enzyme-substrate intermediate and releasing coenzyme A. mdpi.com This acyl group is then transferred to the growing polymer chain, which remains attached to the enzyme, extending it by one monomer unit in each cycle. mdpi.com

Application in Metabolomics Research for Pathway Discovery

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional snapshot of cellular physiology. meduniwien.ac.atmdpi.com The presence and concentration of specific molecules like 7-hydroxyheptanoate can serve as crucial evidence for the activity of metabolic pathways, including those that may be novel or not fully characterized. frontiersin.org In this context, 7-hydroxyheptanoate is not just a chemical compound but a piece of a larger metabolic puzzle, guiding researchers toward the discovery and elucidation of new biological networks. meduniwien.ac.atfrontiersin.org

Identification of Novel Metabolic Intermediates and Biomarkers of Pathway Activity

The identification of 7-hydroxyheptanoate in a biological sample can signify its role as either a key metabolic intermediate or a biomarker indicating a specific physiological or pathological state.

Metabolic Intermediate : In the context of biotechnology and metabolic engineering, 7-hydroxyheptanoate is a known intermediate in engineered pathways designed to produce valuable C7 chemicals. google.com For example, it is a direct precursor to 1,7-heptanediol (B42083), being formed from pimelic acid semialdehyde in recombinant host organisms. google.com Its detection confirms the successful functioning of the engineered pathway steps.

Biomarker of Pathway Activity : While data specific to 7-hydroxyheptanoate is emerging, studies on chemically similar hydroxy fatty acids have established their roles as biomarkers. The detection of these molecules can be indicative of diet, disease, or specific metabolic processes. hmdb.camdpi.comopen.ac.uk For example, 7-hydroxyoctanoic acid has been identified as a potential biomarker for the consumption of certain foods and is associated with conditions like colorectal cancer. hmdb.ca Similarly, 5-hydroxyhexanoate (B1262163) has been linked to immunomodulation in irritable bowel syndrome, and 2-hydroxyoctanoate (B1260312) has been identified as a potential biomarker for vitamin B6 intake. mdpi.comopen.ac.uk These findings create a strong precedent for investigating 7-hydroxyheptanoate as a potential biomarker for as-yet-unidentified metabolic activities or disease states.

| Related Hydroxy-Fatty Acid | Biological Context / Associated Condition | Source |

|---|---|---|

| 7-Hydroxyoctanoic acid | Potential food consumption biomarker; Colorectal cancer; Medium-chain acyl-CoA dehydrogenase deficiency | hmdb.ca |

| 5-Hydroxyhexanoate | Immunomodulation in Irritable Bowel Syndrome (IBS) | mdpi.com |